REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1([C:13]([O:15]CC)=[O:14])[CH2:9][CH:8]([CH2:10][CH2:11][CH3:12])[CH2:7]1)=[O:5])C.[OH-].[Na+].O.Cl>C1C=CC=CC=1>[CH2:10]([CH:8]1[CH2:9][C:6]([C:13]([OH:15])=[O:14])([C:4]([OH:5])=[O:3])[CH2:7]1)[CH2:11][CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CC(C1)CCC)C(=O)OCC
|
Name
|
|
Quantity
|
320 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×400 ml.)
|
Type
|
CUSTOM
|
Details
|
After concentration of the extracts under reduced pressure, the resulting crude solid was recrystallized from chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1CC(C1)(C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |